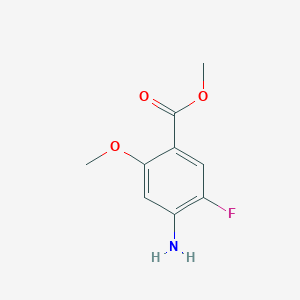

Methyl 4-amino-5-fluoro-2-methoxybenzoate

Overview

Description

“Methyl 4-amino-5-fluoro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 4-amino-5-fluoro-2-methoxybenzoate” is 1S/C9H10FNO3/c1-13-8-4-6 (10)5 (3-7 (8)11)9 (12)14-2/h3-4H,11H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 4-amino-5-fluoro-2-methoxybenzoate” has a molecular weight of 199.18 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Cellular Oxidative Stress Detection

This compound is utilized in the detection of cellular oxidative stress. It serves as a precursor for reagents like DAF-FM Diacetate, which are used to detect and quantify low concentrations of nitric oxide (NO) in cells. The reaction of NO with DAF-FM leads to the formation of a fluorescent benzotriazole, allowing for the assessment of NO production in various cell types, including transaldolase-deficient lymphoblasts .

Neurotrophin Stimulation Studies

Researchers employ this compound in neurobiology to study the effects of neurotrophin stimulation on embryonic cortical neurons. By detecting the accumulation of NO following stimulation, scientists can gain insights into neuronal development and neurotrophic factor signaling .

In Vivo Imaging

Methyl 4-amino-5-fluoro-2-methoxybenzoate is instrumental in in vivo imaging studies. For instance, it is used to image NO in zebrafish, which is crucial for understanding the role of NO in various biological processes and developmental stages .

Angiogenesis Research

The compound finds application in angiogenesis research. Intravital microscopic detection of NO generation associated with angiogenesis in mice is possible due to the fluorescent properties of the NO adduct formed from its derivatives .

Platelet Function Analysis

In cardiovascular research, this compound is used to quantify ATP-induced NO release in rabbit platelets. This application is significant for understanding platelet function and the role of NO in thrombosis and hemostasis .

Mitochondrial Function Assessment

The derivative of Methyl 4-amino-5-fluoro-2-methoxybenzoate, DAF-FM, is used to assess mitochondrial function by detecting NO-dependent mitochondrial biogenesis. This is particularly relevant in the study of immune cell metabolism and diseases like systemic lupus erythematosus .

Flow Cytometry Assays

Flow cytometry assays benefit from this compound’s derivatives for the assessment of NO production. It allows for the precise quantification and analysis of NO in various cell populations, which is essential for immunology and cancer research .

Photostability and Sensitivity in Fluorescent Probing

Due to its photostable and sensitive nature when converted to its fluorescent form, it is preferred over other compounds for prolonged imaging sessions and for detecting very low concentrations of NO, enhancing the accuracy of various biological assays .

Safety And Hazards

“Methyl 4-amino-5-fluoro-2-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

methyl 4-amino-5-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZZYLBPWYNXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-5-fluoro-2-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

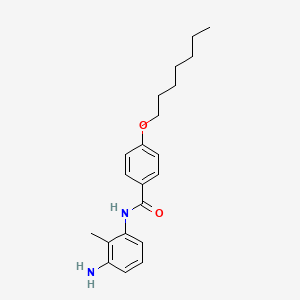

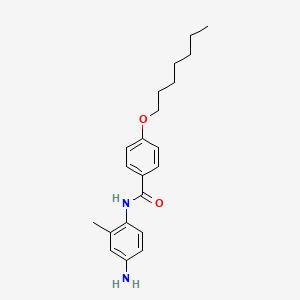

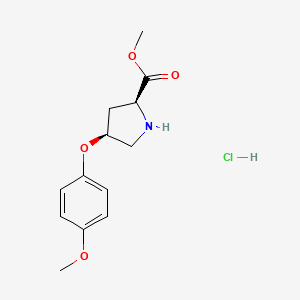

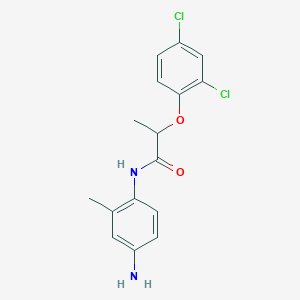

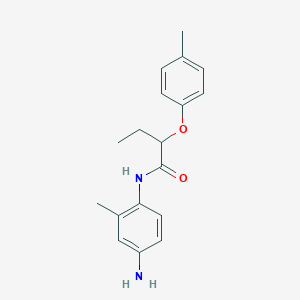

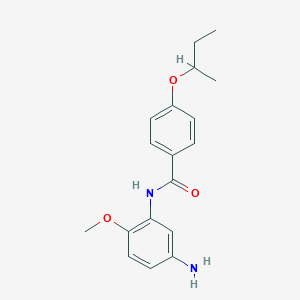

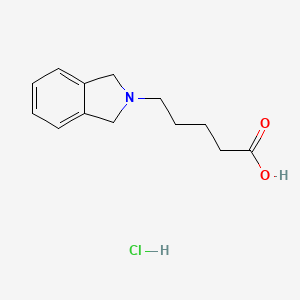

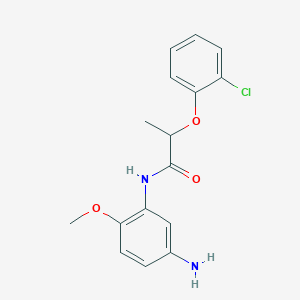

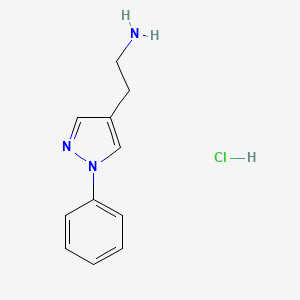

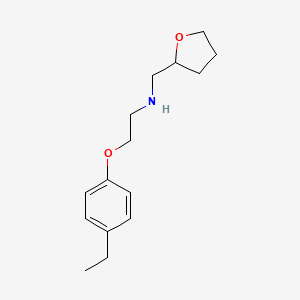

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)

![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)

![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)